
4-Azido-1-bromo-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-1-bromo-2-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of this compound involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom, a fluorine atom, and an azide group attached to it .Chemical Reactions Analysis
This compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .科学的研究の応用
Synthesis of New Triazole Derivatives
4-Azido-1-bromo-2-fluorobenzene serves as a precursor in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing its utility in the development of compounds with potential inhibitory activity against acidic corrosion of steels. This application demonstrates the chemical's role in creating materials that could extend the lifespan of steel structures by protecting them from corrosion (Negrón-Silva et al., 2013).
Development of Photoactive Cross-linking Reagents
The compound is also instrumental in the field of polymer chemistry, where it is used in the synthesis of new photoactive cross-linking reagents. These reagents are essential for creating polymers with enhanced mechanical properties, indicating the chemical's significant impact on material science and engineering (Chapyshev & Chernyak, 2013).
Magnetic Properties and Structural Tuning in Coordination Polymers
Explorations into coordination polymers using this compound have revealed its importance in fine-tuning the structure and magnetic properties of such materials. Research involving azido-copper coordination polymers exemplifies how subtle modifications in ligands can lead to significant variations in magnetic behaviors, showcasing the compound's role in advancing magnetic material science (Liu et al., 2017).
Catalytic Enantioselective Synthesis
In organic synthesis, this compound is utilized in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones. This application highlights its significance in producing enantiomerically pure compounds, which are crucial for the pharmaceutical industry and for the synthesis of bioactive molecules (da Silva Gomes & Corey, 2019).
Enhancing Lithium-ion Battery Performance
The compound has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It shows potential in improving the safety and performance of these batteries, underscoring the chemical's relevance in addressing energy storage challenges (Zhang Qian-y, 2014).
Safety and Hazards
4-Azido-1-bromo-2-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
特性
IUPAC Name |
4-azido-1-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFFTWQOVFGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)
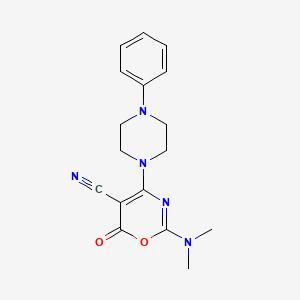
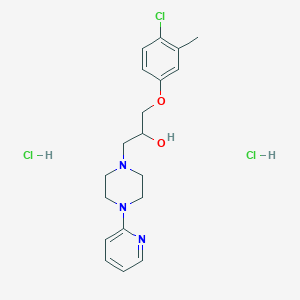
methanol](/img/structure/B2767522.png)
![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)
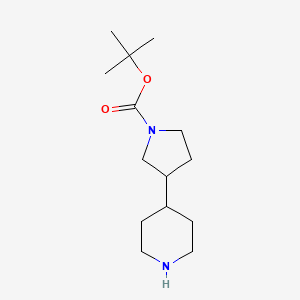
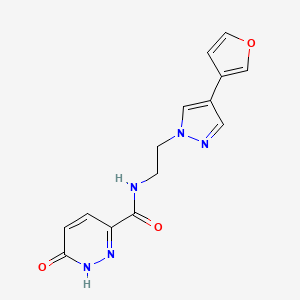
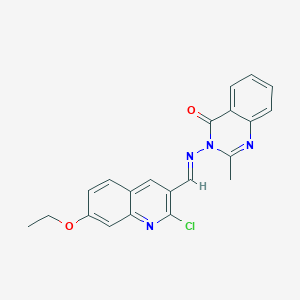
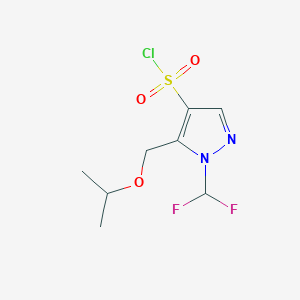

![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)
